Dehydropirlindole

Neuropharmacology GABAergic modulation Receptor binding

Dehydropirlindole (DHP, 3,3a-dehydro-pirlindole) is a pyrazinocarbazole derivative and the oxidized dehydro-metabolite of the antidepressant pirlindole. It functions as a reversible inhibitor of monoamine oxidase type A (MAO-A) and exhibits a distinct secondary pharmacological activity: partial and selective blockade of a subset of GABA-A receptors not sensitive to DMCM or Ro 5-4864.

Molecular Formula C15H16N2
Molecular Weight 224.3 g/mol
CAS No. 75804-32-9
Cat. No. B1212764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydropirlindole
CAS75804-32-9
Synonyms3,3a-dehydro-pirlindole
3,3a-dehydropyrazidol
3,3a-dehydropyrazidol, conjugate monoacid
8-methyl-2,4,5,6-tetrahydro-1H-pyrazinol(j,k)carbazol
dehydropirlindole
Molecular FormulaC15H16N2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N3CCN=C4C3=C2CCC4
InChIInChI=1S/C15H16N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9H,2-4,7-8H2,1H3
InChIKeyYQUZIBDUSIKQDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydropirlindole (CAS 75804-32-9): Pyrazinocarbazole-Derived MAO-A Inhibitor and Selective GABA-A Modulator for Neuroscience Research


Dehydropirlindole (DHP, 3,3a-dehydro-pirlindole) is a pyrazinocarbazole derivative [1] and the oxidized dehydro-metabolite of the antidepressant pirlindole [2]. It functions as a reversible inhibitor of monoamine oxidase type A (MAO-A) [3] and exhibits a distinct secondary pharmacological activity: partial and selective blockade of a subset of GABA-A receptors not sensitive to DMCM or Ro 5-4864 [4]. This dual mechanism profile differentiates DHP from its parent compound and other reversible MAO-A inhibitors (RIMAs) such as moclobemide and brofaromine [5].

Why Dehydropirlindole Cannot Be Interchanged with Pirlindole or Other RIMAs in Mechanistic Neuropharmacology Studies


Substituting dehydropirlindole with pirlindole, moclobemide, or brofaromine introduces critical experimental confounds. While all are reversible MAO-A inhibitors [1], DHP alone demonstrates potent, partial GABA-A receptor antagonism with an EC50 of 12 μM [2], a property absent in pirlindole [3]. Conversely, unlike DHP and pirlindole, brofaromine and moclobemide fail to confer neuroprotection against iron-mediated oxidative stress in primary neuronal cultures [4]. Furthermore, in vivo metabolism of pirlindole generates DHP [5], meaning pirlindole studies inherently involve a mixed pharmacological exposure unless the DHP metabolite is accounted for and quantified. These distinct activity profiles render simple class-level substitution scientifically invalid for precise mechanism-of-action investigations.

Dehydropirlindole Differential Selectivity and Potency: Quantitative Evidence Against Pirlindole, Befloxatone, and Other MAO Inhibitors


GABA-A Receptor Antagonism: A Unique Pharmacological Feature of Dehydropirlindole Absent in Pirlindole

Dehydropirlindole uniquely exhibits GABA-A receptor antagonism. In a direct head-to-head in vitro comparison using rat brain and human placental tissue, dehydro-pirlindole exhibited partial and selective blockade of a subset of GABA-A receptors with an EC50 of 12 μM and a maximum reversal (ΔBopt) of 42% [1]. In the same assay, pirlindole was completely inactive as a GABA antagonist [2]. This constitutes a qualitative and quantitative difference in pharmacological profile.

Neuropharmacology GABAergic modulation Receptor binding

MAO-A Inhibitory Potency of Dehydropirlindole Relative to Reference Compounds Befloxatone and Harmaline

A comparative study assessed the inhibitory potency of DHP against rat brain MAO-A, benchmarking it against three reference compounds. DHP demonstrated an in vitro IC50 of 40 nM [1]. This positions its potency between the more potent befloxatone (IC50 = 7.7 nM) and the less potent harmaline (IC50 = 55 nM) [2]. Clorgyline, an irreversible inhibitor, was the most potent in this assay with an IC50 of 1.6 nM [3].

Enzymology MAO inhibition Neurochemistry

Neuroprotection Against Iron-Induced Oxidative Stress: Differentiating Dehydropirlindole from Other MAO-A Inhibitors

In a study assessing protection against iron-mediated toxicity in primary cultured brain cells, dehydropirlindole (DHP) conferred significant neuroprotection [1]. Its efficacy (EC50) in hippocampal cells was 12 μM and in cortical cells was 6 μM [2]. Crucially, this protective effect was not shared by the RIMAs brofaromine and moclobemide, nor by the MAO-B inhibitor deprenyl, all of which showed no protective activity in any culture type [3].

Neuroprotection Oxidative stress Cell culture

Comparative Neuroprotective Efficacy: Dehydropirlindole vs. Pirlindole vs. Trolox

In the same iron-mediated oxidative stress model, a direct comparison of neuroprotective potency was established. The EC50 values for protection in hippocampal cells were 6 μM for pirlindole, 12 μM for dehydropirlindole, and 19 μM for the vitamin E analogue trolox [1]. In cortical cells, the EC50 values were 5 μM for pirlindole and 6 μM for dehydropirlindole [2]. This demonstrates that while both pirlindole and DHP are neuroprotective, pirlindole is approximately 2-fold more potent than DHP in hippocampal cells, and the two are nearly equipotent in cortical cells.

Neuroprotection Oxidative stress Cell viability

Ex Vivo MAO-A Inhibitory Potency: ID50 Comparison of Dehydropirlindole with Reference Inhibitors

Ex vivo experiments in rats provided comparative data on in vivo MAO-A inhibitory potency, reported as ID50 values. Dehydropirlindole had an ex vivo ID50 of 41 μmol/kg [1]. This was similar to harmaline (ID50 = 49 μmol/kg), but notably higher (indicating lower potency) than befloxatone (ID50 = 32 μmol/kg) and the irreversible inhibitor clorgyline (ID50 = 1.5 μmol/kg) [2]. The ID50/IC50 ratio for DHP was 1.0, whereas befloxatone exhibited a ratio 4- to 5-fold higher [3], indicating differences in bioavailability or metabolic stability.

Ex vivo pharmacology MAO inhibition Dosing

Dehydropirlindole in Research: Recommended Use Cases for Neuropharmacology, Oxidative Stress, and Analytical Development


Investigating Dual MAO-A/GABA-A Mechanisms in Neurological Disease Models

Given its unique, direct head-to-head evidence of both MAO-A inhibition and selective GABA-A receptor antagonism [1], dehydropirlindole serves as an ideal tool compound for studies requiring modulation of both aminergic and GABAergic systems. Unlike pirlindole, which lacks GABA-A activity [2], DHP can be used to probe the combined effect of MAO-A inhibition and GABA-A partial blockade in models of depression, anxiety, or epilepsy.

Studying MAO-A-Independent Neuroprotection Against Oxidative and Nitrosative Stress

Dehydropirlindole has demonstrated quantifiable neuroprotective effects against iron-induced oxidative stress [1] and nitric oxide-induced toxicity [2] at pharmacologically relevant concentrations (EC50 6–12 μM). Crucially, this effect is absent in other RIMAs like brofaromine and moclobemide [3]. Therefore, DHP is the specific compound of choice for dissecting MAO-A-independent neuroprotective pathways, such as free radical scavenging [4], in primary neuronal culture systems.

Analytical Reference Standard for Quantifying Pirlindole Metabolism and Impurity Profiling

Dehydropirlindole is formed in vivo from the oxidation of pirlindole by MAO-A [1] and represents the primary oxidative metabolite and potential impurity. Validated chiral liquid chromatography methods have been established for the simultaneous determination of pirlindole enantiomers and dehydropirlindole [2]. High-purity dehydropirlindole (CAS 75804-32-9) is therefore essential as an analytical reference standard for pharmacokinetic studies of pirlindole, stability-indicating HPLC/UPLC method development, and quality control of pirlindole drug substance according to ICH guidelines [3].

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